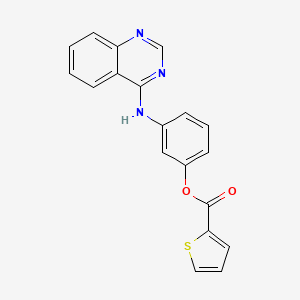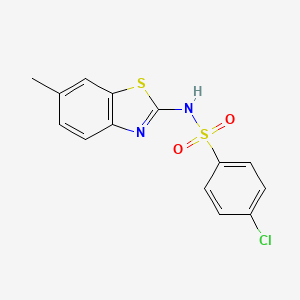
3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate is a compound that falls under the broader category of quinazoline derivatives. Quinazolines are notable in medicinal chemistry for their broad spectrum of biological activities, which makes them a significant subject for synthetic chemistry and pharmacological studies. The compound's relevance stems from its structural and functional diversity, offering a wide range of applications in optoelectronic materials and as intermediates in the synthesis of bioactive molecules (Tamatam & Kim, 2023).
Synthesis Analysis
The synthesis of 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate involves complex organic reactions that leverage the structural intricacies of quinazoline compounds. These processes often utilize transition-metal-catalyzed conditions to construct the quinazoline scaffold, which is central to the compound's chemical architecture. Recent advances have focused on developing more eco-friendly and efficient synthesis methods for quinazolines, including this derivative, emphasizing atom-efficient and multi-component synthetic strategies (Faisal & Saeed, 2021).
Molecular Structure Analysis
Quinazolines, including 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate, exhibit a unique molecular structure that contributes to their biological and chemical properties. The quinazoline core is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, which allows for various functionalizations and modifications. This structural framework is crucial for the compound's interaction with biological targets and its potential optoelectronic applications (Lipunova et al., 2018).
Chemical Reactions and Properties
3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate participates in numerous chemical reactions, indicative of its reactive nature and chemical versatility. The compound's reactivity is significantly influenced by the quinazoline core and the thiophene moiety, which undergo various chemical transformations, including cyclizations, substitutions, and conjugation reactions. These reactions are pivotal for the synthesis of polyheterocyclic structures and the exploration of new pharmacologically active molecules (Vaskevych et al., 2023).
Physical Properties Analysis
The physical properties of 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate, such as melting point, solubility, and crystal structure, are crucial for its practical applications. These properties are determined by the compound's molecular structure, particularly the arrangement of the quinazoline and thiophene units. Understanding these physical characteristics is essential for designing and synthesizing new derivatives with optimized performance in their respective applications.
Chemical Properties Analysis
Chemically, 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate exhibits a range of properties stemming from its quinazoline and thiophene components. These include electrophilic and nucleophilic sites that are reactive towards various agents, enabling the compound to participate in a wide array of chemical reactions. These properties are fundamental for the compound's utility in synthesizing complex heterocycles and exploring its biological activities (Tamatam et al., 2023).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-19(17-9-4-10-25-17)24-14-6-3-5-13(11-14)22-18-15-7-1-2-8-16(15)20-12-21-18/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZEJHCLVHBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5635847.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635858.png)



![8-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5635882.png)

![3-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5635901.png)
![{2-[4-({4-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5635902.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)
![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)

![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5635931.png)
![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-[(5-methylisoxazol-3-yl)methyl]benzenesulfonamide](/img/structure/B5635935.png)